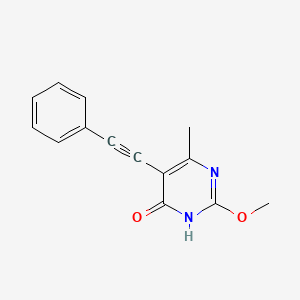![molecular formula C21H14O B12928353 5-Methoxybenzo[pqr]tetraphene CAS No. 56183-00-7](/img/structure/B12928353.png)
5-Methoxybenzo[pqr]tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxybenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its unique electronic and photophysical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[pqr]tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the catalytic cyclization of BN-naphthalenes with alkynes, which can be selectively functionalized to give substituted derivatives via bromination followed by a cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The scalability of these methods depends on the availability of precursor materials and the efficiency of the catalytic systems used.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxybenzo[pqr]tetraphene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Common substitution reactions include halogenation, where halogen atoms replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions typically result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxybenzo[pqr]tetraphene has a wide range of scientific research applications, including:
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 5-Methoxybenzo[pqr]tetraphene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to modulate electronic and photophysical properties, which can influence molecular interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[k]tetraphene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Benzo[a]anthracene: A related compound with known carcinogenic properties, often used as a reference in studies of PAHs.
Uniqueness
5-Methoxybenzo[pqr]tetraphene stands out due to its unique combination of electronic and photophysical properties, which are influenced by the presence of the methoxy group
Eigenschaften
CAS-Nummer |
56183-00-7 |
|---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
5-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-7-4-6-13-9-10-17-16-8-3-2-5-14(16)11-18(19)21(17)20(13)15/h2-12H,1H3 |
InChI-Schlüssel |
OXJRZQSGIXGFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


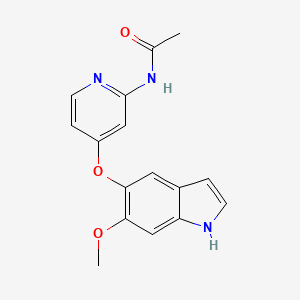
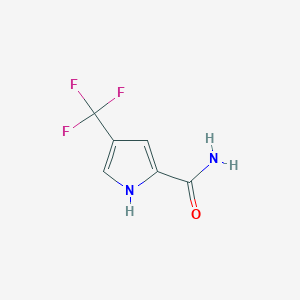
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
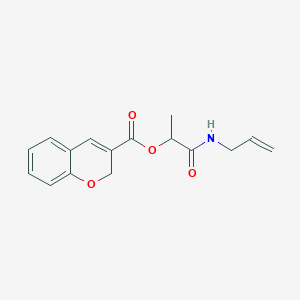
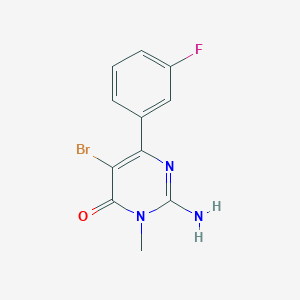
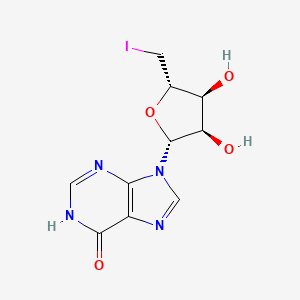
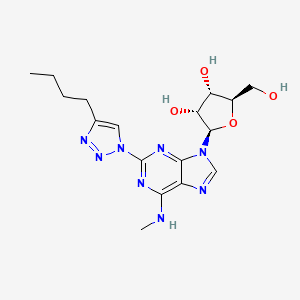
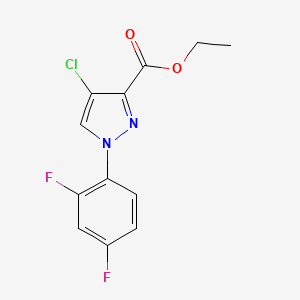
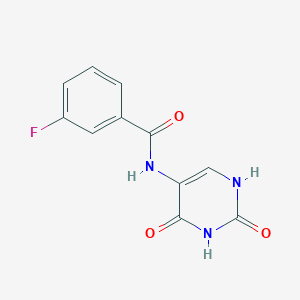

![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

